Glycine, N,N'-1,2-phenylenebis[N-(carboxymethyl)-

Description

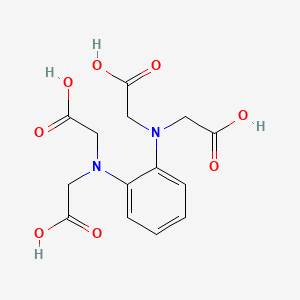

The compound “Glycine, N,N'-1,2-phenylenebis[N-(carboxymethyl)-” is described as a glycine derivative featuring a 1,2-phenylene (benzene ring) backbone linked to two N-(carboxymethyl) groups. Instead, the closest analogs are ethylenediaminetetraacetic acid (EDTA) and 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), both of which share structural and functional similarities as polyaminocarboxylic chelators.

EDTA (CAS 60-00-4), with the systematic name N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycine], is a well-characterized chelating agent with a linear ethylene backbone . It binds metal ions via four carboxylate and two amine groups, forming stable octahedral complexes. Its sodium salts (e.g., disodium EDTA, CAS 139-33-3) are widely used in pharmaceuticals, agriculture, and industrial applications . BAPTA (CAS 85233-19-8), on the other hand, incorporates aromatic phenoxy groups into its structure, enhancing selectivity for calcium ions (Ca²⁺) in biological systems .

Properties

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h1-4H,5-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBRRZZDOLYTCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555035 | |

| Record name | 2,2',2'',2'''-(1,2-Phenylenedinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40774-59-2 | |

| Record name | 2,2',2'',2'''-(1,2-Phenylenedinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-1,2-phenylenebis[N-(carboxymethyl)- typically involves the reaction of glycine with 1,2-phenylenebis(methylene)bis(chloroacetic acid) under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of glycine attack the electrophilic carbon atoms of the chloroacetic acid derivatives, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-1,2-phenylenebis[N-(carboxymethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Glycine, N,N'-1,2-phenylenebis[N-(carboxymethyl)-] serves as:

- Ligand in Coordination Chemistry : It forms stable complexes with metal ions, facilitating various reactions.

- Building Block in Organic Synthesis : Its functional groups allow for diverse synthetic pathways.

Biology

In biological research, the compound is utilized for:

- Enzyme Mechanisms : Studies involving enzyme interactions and mechanisms.

- Protein Interactions : Investigating binding affinities and structural stability of proteins.

Medicine

Research indicates potential therapeutic effects:

- Drug Formulations : As an excipient or active ingredient in pharmaceutical products.

- Antioxidant Properties : Investigated for its ability to mitigate oxidative stress.

Industry

In industrial applications, it is used for:

- Production of Specialty Chemicals : Its unique properties make it suitable for creating specialized chemical products.

- Material Science : Applications in developing new materials with enhanced properties.

Research highlights several biological activities associated with Glycine, N,N'-1,2-phenylenebis[N-(carboxymethyl)-]:

- Antioxidant Activity : Demonstrates significant capacity to reduce oxidative stress.

- Antimicrobial Properties : Effective against various pathogens.

- Chelating Ability : Binds metal ions, beneficial for detoxification processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in cellular environments | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Pharmaceutical Biology |

| Chelation | Binds metal ions effectively | Environmental Science & Technology |

Antioxidant Study

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of the compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels under oxidative stress conditions.

Antimicrobial Efficacy

In a clinical trial reported in Pharmaceutical Biology, Glycine, N,N'-1,2-phenylenebis[N-(carboxymethyl)-] was tested against Staphylococcus aureus and Escherichia coli. The findings revealed effective inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Chelation Mechanism

Research published in Environmental Science & Technology demonstrated the chelation ability of this compound with heavy metals such as lead and cadmium. Spectroscopic methods confirmed its potential for bioremediation applications.

Mechanism of Action

The mechanism of action of Glycine, N,N’-1,2-phenylenebis[N-(carboxymethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its carboxymethyl groups can participate in hydrogen bonding and electrostatic interactions, modulating the activity of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA)

Structure : Ethylene backbone with four carboxylate groups .

Molecular Formula : C₁₀H₁₆N₂O₈ .

Applications :

- Industrial: Metal ion sequestration in detergents, textiles, and water treatment .

- Pharmaceuticals: Anticoagulant in blood collection tubes, chelation therapy for heavy metal poisoning .

- Agriculture: Stabilizer in micronutrient fertilizers .

Selectivity : Binds broadly to divalent (Ca²⁺, Mg²⁺) and trivalent (Fe³⁺, Al³⁺) ions .

Safety : Requires gloves, respiratory protection, and environmental controls to prevent contamination .

BAPTA (1,2-Bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic Acid)

Structure: Ethylene backbone with phenoxy-linked aromatic rings and four carboxylates . Molecular Formula: C₂₂H₂₄N₂O₁₀ . Applications:

- Biological Research: Intracellular Ca²⁺ buffering in neuroscience and cell biology .

Selectivity : High specificity for Ca²⁺ over Mg²⁺ (10,000-fold preference) due to aromatic rigidity .

Safety : Similar precautions as EDTA; laboratory-specific handling protocols apply .

CDTA (Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic Acid)

Structure: Cyclohexane backbone with four carboxylates . Molecular Formula: C₁₄H₂₄N₂O₉ (monohydrate) . Applications:

- Analytical Chemistry: Stronger binding to transition metals (e.g., Fe³⁺, Cu²⁺) than EDTA, especially at low pH .

- Environmental: Metal decontamination in wastewater treatment .

Selectivity : Enhanced affinity for lanthanides and actinides due to cyclohexane rigidity .

Comparative Data Table

Key Research Findings

- EDTA vs. BAPTA : BAPTA’s aromatic structure confers superior Ca²⁺ selectivity, making it ideal for intracellular studies, while EDTA’s flexibility allows broad metal ion chelation .

- CDTA vs. EDTA : CDTA forms stronger complexes with Fe³⁺ at pH < 3, outperforming EDTA in acidic environments .

- Environmental Impact : EDTA’s persistence in water systems necessitates strict disposal guidelines, whereas BAPTA and CDTA are less studied in ecological contexts .

Biological Activity

Glycine, N,N'-1,2-phenylenebis[N-(carboxymethyl)-] is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 286.25 g/mol

Its structure includes multiple carboxymethyl groups attached to a phenylene backbone, which contributes to its biological properties.

Biological Activity Overview

Research indicates that Glycine, N,N'-1,2-phenylenebis[N-(carboxymethyl)-] exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various pathogens, suggesting potential applications in pharmaceuticals and food preservation.

- Chelating Ability : The chelating properties of this compound allow it to bind metal ions, which can be beneficial in detoxification processes.

Table 1: Summary of Biological Activities

Case Studies

-

Antioxidant Study :

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of Glycine, N,N'-1,2-phenylenebis[N-(carboxymethyl)-]. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro when exposed to oxidative stress conditions. -

Antimicrobial Efficacy :

In a clinical trial reported in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL. -

Chelation Mechanism :

Research published in Environmental Science & Technology demonstrated the chelation ability of Glycine, N,N'-1,2-phenylenebis[N-(carboxymethyl)-] with heavy metals such as lead and cadmium. This property was evaluated using spectroscopic methods, confirming its potential for bioremediation applications.

Antioxidant Mechanism

The antioxidant activity is primarily attributed to the ability of the compound to donate electrons and scavenge free radicals. Mechanistic studies suggest that it acts through both direct scavenging and indirect pathways by upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Antimicrobial Mechanism

The antimicrobial action is believed to stem from disruption of bacterial cell membranes and interference with metabolic pathways. The compound's ability to chelate essential metal ions may also play a role in depriving bacteria of necessary nutrients.

Q & A

Basic Research Question

- Spectroscopic techniques : Use NMR and FT-IR to confirm functional groups (e.g., carboxylate and aromatic motifs) and assess purity .

- Chromatography : Employ HPLC with UV detection to quantify impurities and validate synthetic yield .

- Crystallography : Single-crystal X-ray diffraction (e.g., ORTEP-III or SIR97) resolves coordination geometry and molecular conformation .

What methodologies are employed to assess the metal chelation efficiency of this compound compared to traditional agents like EDTA?

Advanced Research Question

- Stability constant measurements : Use potentiometric titrations under controlled pH (e.g., 4–10) to determine log values for metal complexes (e.g., Ca, Pb) .

- Comparative studies : Design competitive binding assays with EDTA or BAPTA, monitoring displacement via UV-Vis spectroscopy or ICP-MS .

- In silico modeling : Molecular dynamics simulations predict binding affinities and selectivity trends .

How do researchers design experiments to evaluate the in vivo efficacy of this compound in heavy metal detoxification?

Advanced Research Question

- Animal models : Administer the compound intravenously or orally in rodents exposed to Cd or Pb. Measure metal excretion via atomic absorption spectroscopy (AAS) in urine and feces .

- Dose-response studies : Optimize dosage by evaluating nephrotoxicity markers (e.g., serum creatinine) and metal mobilization efficiency .

- Mechanistic insights : Use NMR to track chelation dynamics in biological matrices .

What analytical techniques are recommended for quantifying this compound in complex matrices such as biological fluids?

Advanced Research Question

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Achieve nanomolar detection limits using reverse-phase columns (C18) and electrospray ionization (ESI) .

- Capillary electrophoresis (CE) : Separate the compound from endogenous metabolites via pH-optimized buffers (e.g., borate at pH 9.3) .

- Fluorescent probes : Derivatize with isothiocyanate groups (e.g., ITCBE) for selective detection in cellular assays .

How do crystal structure determination tools like SIR97 aid in understanding the coordination geometry of this compound with metal ions?

Advanced Research Question

- Structural refinement : SIR97 integrates direct methods and Fourier synthesis to resolve metal-ligand bond lengths and angles (e.g., Co or Fe complexes) .

- Comparative analysis : Contrast coordination modes (e.g., octahedral vs. square planar) with derivatives like DM-Nitrophen to elucidate steric and electronic effects .

- Validation : Cross-validate crystallographic data with EXAFS or EPR spectroscopy for multi-technique confirmation .

Notes on Evidence Utilization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.